Cas no 6213-88-3 (methyl (2E)-3-iodoprop-2-enoate)

methyl (2E)-3-iodoprop-2-enoate structure
6213-88-3 structure
商品名:methyl (2E)-3-iodoprop-2-enoate
CAS番号:6213-88-3
MF:C4H5IO2
メガワット:211.9858
MDL:MFCD11519163
CID:518296
PubChem ID:5463376

methyl (2E)-3-iodoprop-2-enoate 化学的及び物理的性質

名前と識別子

    • (E)-Methyl 3-iodoacrylate
    • trans-Methyl 3-iodo-2-propenoate
    • 2-Propenoic acid,3-iodo-, methyl ester, (2E)-
    • methyl (E)-3-iodoprop-2-enoate
    • (2E)-3-Iodoprop-2-enoic acid methyl ester
    • Methyl (E)-3-iodoacrylate
    • SUQXOFVGKSUSSM-NSCUHMNNSA-N
    • (E)-3-iodo-acrylic acid methyl ester
    • 3-Iodopropenoic acid methyl ester
    • methyl(E)-3-iodoprop-2-enoate
    • PubChem11669
    • E-2-Propenoic acid, 2-iodo-, methyl ester
    • C4H5IO2
    • 3-Iodoacrylic acid methyl ester
    • trans Methyl 3-iodo-2-propenoate
    • 9331AB
    • (E)-3-Iodoacrylic acid methyl ester
    • FCH3470
    • methyl (2E)-3-iodoprop-2-enoate
    • MDL: MFCD11519163
    • インチ: 1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
    • InChIKey: SUQXOFVGKSUSSM-NSCUHMNNSA-N
    • ほほえんだ: I/C(/[H])=C(\[H])/C(=O)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 211.93295
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 87.7
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.918
  • ゆうかいてん: 84-85 ºC
  • ふってん: 182 ºC
  • フラッシュポイント: 64 ºC
  • PSA: 26.3

methyl (2E)-3-iodoprop-2-enoate セキュリティ情報

  • 危害声明: H302
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

methyl (2E)-3-iodoprop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D141958-2g
methyl(E)-3-iodoprop-2-enoate
6213-88-3 95%
2g
$575 2024-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RG016-200mg
methyl (2E)-3-iodoprop-2-enoate
6213-88-3 97%
200mg
164.0CNY 2021-07-12
Enamine
EN300-1703689-0.05g
methyl (2E)-3-iodoprop-2-enoate
6213-88-3 95%
0.05g
$20.0 2023-09-20
Enamine
EN300-1703689-5.0g
methyl (2E)-3-iodoprop-2-enoate
6213-88-3 95%
5g
$397.0 2023-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RG016-100mg
methyl (2E)-3-iodoprop-2-enoate
6213-88-3 97%
100mg
179CNY 2021-05-08
eNovation Chemicals LLC
D960045-15g
methyl (E)-3-iodoprop-2-enoate
6213-88-3 98%
15g
$275 2023-09-04
Aaron
AR00EDMM-250mg
methyl (E)-3-iodoprop-2-enoate
6213-88-3 97%
250mg
$8.00 2023-12-13
abcr
AB491695-1g
(E)-Methyl 3-iodoacrylate, 95%; .
6213-88-3 95%
1g
€89.30 2025-02-19
Enamine
EN300-1703689-10g
methyl (2E)-3-iodoprop-2-enoate
6213-88-3 95%
10g
$697.0 2023-09-20
Aaron
AR00EDMM-25g
methyl (E)-3-iodoprop-2-enoate
6213-88-3 97%
25g
$303.00 2023-12-13

methyl (2E)-3-iodoprop-2-enoate 関連文献

methyl (2E)-3-iodoprop-2-enoateに関する追加情報

Comprehensive Guide to Methyl (2E)-3-iodoprop-2-enoate (CAS No. 6213-88-3): Properties, Applications, and Industry Insights

Methyl (2E)-3-iodoprop-2-enoate (CAS No. 6213-88-3) is a versatile iodinated acrylate ester widely utilized in organic synthesis and pharmaceutical research. This compound, characterized by its α,β-unsaturated ester structure, serves as a critical building block for cross-coupling reactions, Michael additions, and palladium-catalyzed transformations. Its unique reactivity profile, driven by the iodoalkene moiety, makes it indispensable in modern medicinal chemistry and material science applications.

In recent years, the demand for functionalized acrylates like methyl (2E)-3-iodoprop-2-enoate has surged due to their role in designing bioactive molecules and polymeric materials. Researchers frequently search for "iodoacrylate synthesis" or "applications of CAS 6213-88-3," reflecting growing interest in its synthetic utility. The compound’s electron-deficient double bond enables selective reactions with nucleophiles, while the methyl ester group enhances solubility in organic solvents—a feature highly valued in peptide modification and ligand design.

From an industrial perspective, methyl (2E)-3-iodoprop-2-enoate is pivotal in developing OLED materials and conductive polymers, aligning with the global push toward sustainable electronics. Its compatibility with Sonogashira coupling and Suzuki-Miyaura reactions allows the construction of complex π-conjugated systems, addressing trending queries like "iodoacrylates in optoelectronics." Furthermore, its stability under ambient conditions simplifies handling compared to other halogenated acrylates, making it a preferred choice for high-throughput screening.

Environmental and safety considerations are also prominent in discussions about CAS 6213-88-3. While not classified as hazardous under standard regulations, its photoreactive properties necessitate proper storage away from UV light—a detail often highlighted in "handling iodinated acrylates" searches. Innovations in green chemistry have further explored its use in catalyst-free reactions, reducing waste generation in fine chemical production.

In summary, methyl (2E)-3-iodoprop-2-enoate (CAS No. 6213-88-3) bridges multiple disciplines, from drug discovery to advanced materials engineering. Its balanced reactivity and adaptability to microwave-assisted synthesis continue to inspire novel applications, cementing its status as a cornerstone in contemporary organoiodine chemistry.

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